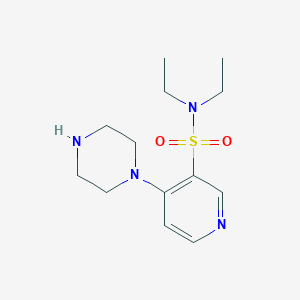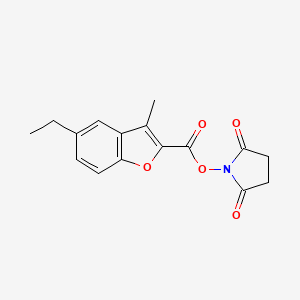
2,5-Dioxopyrrolidin-1-yl 5-ethyl-3-methylbenzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 5-ethyl-3-methylbenzofuran-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with ethyl and methyl groups, and a pyrrolidinyl group attached to a carboxylate moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 5-ethyl-3-methylbenzofuran-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 5-ethyl-3-methylbenzofuran-2-carboxylic acid with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 5-ethyl-3-methylbenzofuran-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinyl group, where nucleophiles such as amines or thiols replace the leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl 5-ethyl-3-methylbenzofuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 5-ethyl-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting enzymes or modulating receptor activity. For example, it could inhibit the activity of certain proteases by forming a covalent bond with the active site, thereby preventing substrate binding and catalysis. Additionally, the compound’s ability to interact with cellular membranes and proteins can influence signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl methylbenzoate
- 2,5-Dioxopyrrolidin-1-yl ethylbenzoate
- 2,5-Dioxopyrrolidin-1-yl propylbenzoate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 5-ethyl-3-methylbenzofuran-2-carboxylate stands out due to its unique combination of functional groups, which impart distinct chemical reactivity and biological activity. The presence of both the benzofuran ring and the pyrrolidinyl group allows for diverse interactions with biological targets, making it a valuable compound for research in various fields.
Eigenschaften
Molekularformel |
C16H15NO5 |
|---|---|
Molekulargewicht |
301.29 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 5-ethyl-3-methyl-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C16H15NO5/c1-3-10-4-5-12-11(8-10)9(2)15(21-12)16(20)22-17-13(18)6-7-14(17)19/h4-5,8H,3,6-7H2,1-2H3 |
InChI-Schlüssel |
HSDULHBBYCQUKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)ON3C(=O)CCC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



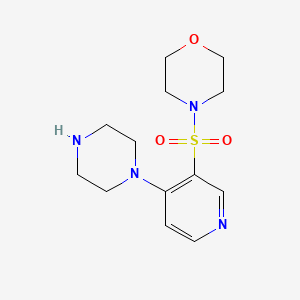
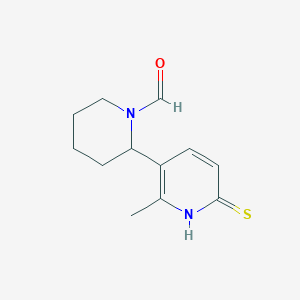


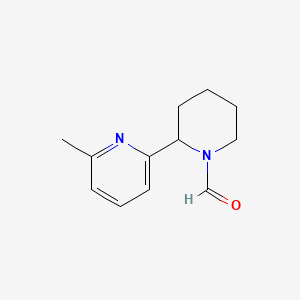

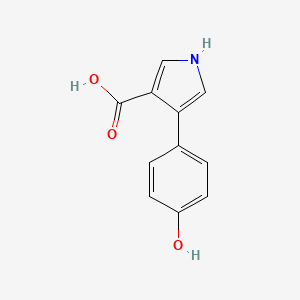
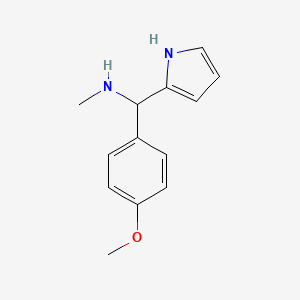
![N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11805766.png)
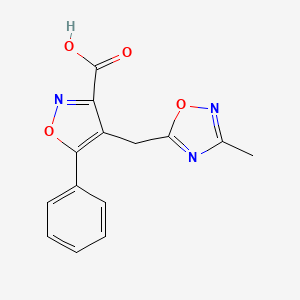
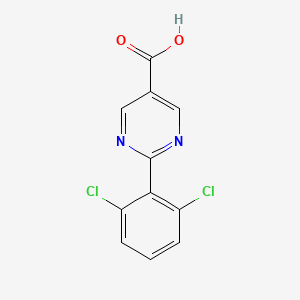
![4-Nitrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11805780.png)
